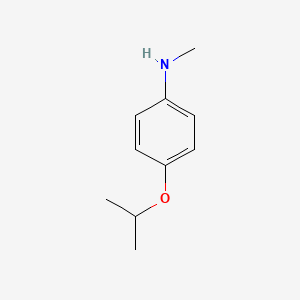

4-Isopropoxy-N-methylaniline

Description

Context within Substituted Aniline (B41778) Chemistry

4-Isopropoxy-N-methylaniline is a derivative of aniline, an aromatic amine consisting of a phenyl group attached to an amino group. The structure of aniline is modified in this case with two specific substituents: an isopropoxy group (-O-CH(CH₃)₂) at the para (4) position of the benzene (B151609) ring and a methyl group (-CH₃) on the nitrogen atom of the amino group. These substitutions place the compound within the categories of p-alkoxy anilines and N-alkyl anilines.

The properties and reactivity of substituted anilines are heavily influenced by the electronic nature of their substituents. The isopropoxy group at the para position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the aromatic ring. This donation of electron density increases the reactivity of the benzene ring towards electrophilic substitution. The N-methyl group, being a small alkyl group, is also weakly electron-donating through an inductive effect. This N-alkylation also influences the basicity and nucleophilicity of the nitrogen atom.

The study of substituted anilines is a cornerstone of physical organic chemistry, often used to probe the effects of electronic and steric factors on chemical reactivity. Research into various N-alkyl anilines and alkoxy-substituted anilines has provided a deep understanding of their behavior in chemical reactions and their potential for creating more complex molecules. For instance, N-methylaniline is utilized as a nucleophile in mechanistic studies of chemical reactions. publish.csiro.aursc.orgune.edu.auresearchgate.netresearchgate.net

Academic Significance and Research Impetus

While direct research on this compound is not widely published, the academic significance of its parent structures provides a strong impetus for its study. The broader class of N-alkyl anilines and p-alkoxy anilines are of considerable interest for several reasons:

Synthesis of Biologically Active Molecules: Substituted anilines are common precursors in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net The specific combination of an alkoxy group and an N-alkyl group could lead to novel molecular scaffolds for drug discovery.

Materials Science: Aniline derivatives, particularly those with alkoxy chains, are known to form the basis of liquid crystals. tandfonline.comtandfonline.comacs.orggrafiati.comacs.org The study of compounds like 4-n-alkoxybenzylidene-4′-n-alkylanilines has been crucial in developing new liquid crystalline materials. tandfonline.com The isopropoxy group in this compound could impart specific phase behaviors of interest in this field.

Industrial Applications: N-methylaniline itself is used as a solvent and as an intermediate in the manufacturing of dyes and agrochemicals. wikipedia.org Alkylated anilines have also been explored as fuel additives to increase octane (B31449) numbers. wikipedia.org

The academic drive to investigate compounds like this compound stems from the continuous search for new molecules with tailored properties for these and other applications.

Existing Research Landscape and Unexplored Avenues

A review of the current scientific literature reveals that this compound is not the subject of extensive, dedicated academic studies. It is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. The existing research landscape is therefore defined by studies on closely related compounds.

The primary unexplored avenue is the direct investigation of this compound itself. Key research questions that remain unanswered include:

Detailed Physicochemical Properties: A thorough characterization of its physical and chemical properties, such as its precise boiling point, melting point, solubility, and spectral data, is needed.

Synthetic Utility: Exploring its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals, dyes, or liquid crystals, would be a valuable area of research.

Biological Activity: Screening for any potential biological or pharmacological activity could reveal new applications.

Reaction Kinetics and Mechanisms: Studying its reactivity in various chemical transformations would provide further insight into the electronic and steric effects of the isopropoxy and N-methyl groups in concert.

While the broader families of p-alkoxy and N-alkyl anilines are well-documented, the specific properties and potential of this compound remain a largely untapped area for academic and industrial research.

Compound Index

Structure

3D Structure

Properties

CAS No. |

412292-91-2 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

N-methyl-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-6-4-9(11-3)5-7-10/h4-8,11H,1-3H3 |

InChI Key |

HLKXEQAYKCBPNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropoxy N Methylaniline and Derivatives

Primary Synthetic Routes

The construction of 4-Isopropoxy-N-methylaniline can be approached by first establishing the isopropoxy ether linkage on a suitable precursor, followed by the methylation of the amino group, or vice versa. The following sections detail the common methodologies for each of these key steps.

The creation of the ether bond between the aromatic ring and the isopropyl group is a crucial step in the synthesis. This is typically achieved through nucleophilic substitution reactions where an oxygen nucleophile attacks an isopropyl electrophile, or an alkoxide attacks an activated aromatic ring.

A common method for forming the aryl isopropoxy ether is through a Williamson-like ether synthesis. This involves the reaction of a phenoxide ion with an isopropyl halide. In the context of synthesizing the target molecule, a likely precursor is 4-aminophenol (B1666318). The hydroxyl group of 4-aminophenol is deprotonated to form a more nucleophilic phenoxide, which then attacks an isopropyl source, such as 2-bromopropane (B125204) or 2-iodopropane, in an SN2 reaction.

However, the presence of the amino group in 4-aminophenol can lead to competitive N-alkylation. To achieve selective O-alkylation, the amino group is often protected. A common protecting group is a benzylidene group, formed by reacting the aminophenol with benzaldehyde (B42025). This imine is stable under the basic conditions required for etherification. After the ether synthesis, the protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the free amine.

The reaction with secondary alkyl halides such as isopropyl bromide can be less efficient than with primary halides, often resulting in lower yields due to competing elimination reactions. researchgate.netumich.edu

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| N-Benzylidene-4-aminophenol | Isopropyl bromide | K2CO3 | Acetone (B3395972) | Reflux, 20 h | 4-Isopropoxy-N-benzylideneaniline | 38.7% umich.edu |

The etherification of phenolic precursors is a cornerstone of this synthetic approach. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the SN2 reaction. A variety of bases can be employed to deprotonate the phenol (B47542), including alkali metal carbonates (e.g., K2CO3), hydroxides (e.g., NaOH), or hydrides (e.g., NaH). umich.edu The choice of base and solvent can significantly impact the reaction rate and yield.

For instance, in a general procedure, the aminophenol is first condensed with benzaldehyde in methanol (B129727) to form the N-benzylideneaminophenol. umich.eduresearchgate.net This intermediate is then subjected to alkylation with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone under reflux conditions. umich.eduresearchgate.net The final step involves the hydrolysis of the imine with an aqueous acid to furnish the desired alkoxyaniline. umich.edu

Once the 4-isopropoxyaniline (B1293747) precursor is obtained, the next step is the introduction of a methyl group to the nitrogen atom. This can be accomplished through direct N-methylation or via reductive amination strategies.

Direct N-methylation of 4-isopropoxyaniline can be achieved using various methylating agents. Classic reagents include methyl halides (e.g., methyl iodide) or dimethyl sulfate. chemicalbook.com These reactions typically proceed via nucleophilic attack of the amine on the methylating agent. A base is often added to neutralize the acid byproduct. A significant challenge in this approach is controlling the degree of methylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, 4-isopropoxy-N,N-dimethylaniline, as a byproduct. wikipedia.org

More contemporary and greener methods for N-methylation have also been developed. The Eschweiler-Clarke reaction, for example, utilizes formic acid and formaldehyde (B43269) to achieve methylation. wikipedia.org In this reaction, the amine and formaldehyde react to form an iminium ion, which is then reduced by formic acid. wikipedia.org This method is advantageous as it typically leads to exhaustive methylation to the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org To achieve mono-methylation, careful control of reaction conditions and stoichiometry is necessary. Other methods include the use of methanol as a methylating agent over heterogeneous catalysts. rsc.org

| Substrate | Methylating Agent | Catalyst/Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Dimethyl sulfate | NaOH | Water/Benzene (B151609) | <10 °C | N-Methylaniline | Mixture with di-methylated product chemicalbook.com |

| N-Methylaniline | Formic acid | K2HPO4 / PMHS | - | Transition-metal-free | N,N-Dimethylaniline | High rhhz.net |

| Aniline | Methanol | Ni/ZnAlOx | - | 160 °C, 1 MPa N2 | N-Methylaniline | Up to 93% rsc.org |

Reductive amination offers an alternative and widely used method for the synthesis of N-methylamines. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound, in this case, formaldehyde, to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with common choices being sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is often carried out in a protic solvent like methanol or ethanol. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate the formation of the imine intermediate, leading to improved reaction efficiency. masterorganicchemistry.comrsc.org This one-pot procedure is highly versatile and can be applied to a wide range of amines and carbonyl compounds. For the synthesis of this compound, 4-isopropoxyaniline would be reacted with formaldehyde in the presence of a suitable reducing agent.

Sequential Construction Approaches

Sequential or multi-step synthesis provides a traditional and reliable pathway to construct substituted anilines like this compound. These approaches involve the stepwise formation of the required bonds, typically the C–O ether linkage and the N-methyl bond.

A common strategy involves the N-alkylation of a pre-synthesized aniline precursor. For instance, 4-isopropoxyaniline can be methylated using various reagents. One classical method is the reaction with dimethyl sulfate, where the aniline's nitrogen atom acts as a nucleophile to displace a methyl group from the reagent. chemicalbook.com Another well-established sequential method is reductive amination. This involves reacting 4-isopropoxyaniline with an aldehyde (formaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-methyl product. A variety of reducing agents can be employed, with sodium borohydride being a common choice for its mildness and selectivity. prepchem.com

Alternatively, the synthesis can begin with N-methylaniline, followed by the introduction of the isopropoxy group at the para-position. However, this route is often more complex due to challenges in controlling regioselectivity during the etherification of the phenol precursor of N-methylaniline. Therefore, building from the appropriately substituted aniline (4-isopropoxyaniline) is generally the more straightforward sequential approach.

Catalytic Synthesis Strategies

Catalytic methods have become central to the synthesis of N-substituted anilines, offering advantages such as milder reaction conditions, higher atom economy, and the ability to construct complex molecules with high selectivity. These strategies are broadly categorized based on the type of catalyst employed.

Transition Metal-Catalyzed Coupling Reactions.acs.orgresearchgate.net

Transition metals, particularly palladium, ruthenium, and iron, are powerful catalysts for forming the C-N and C-C bonds necessary for synthesizing aniline derivatives. acs.orgchemistryviews.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. researchgate.net While direct N-methylation can be achieved through other means, palladium-catalyzed arylations are invaluable for synthesizing the aniline core or more complex derivatives.

The Suzuki-Miyaura coupling reaction is a prominent example, forming carbon-carbon bonds by coupling an organoboron species with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to synthesize substituted biphenyls and other complex aryl structures. wikipedia.org In the context of this compound derivatives, the Suzuki reaction could be employed to synthesize the 4-isopropoxyaniline precursor from a bromo- or iodo-substituted aniline and an appropriate boronic acid. rsc.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. mit.edu

Recent advancements have focused on developing highly active catalyst systems that are effective for a variety of substrates, including electron-poor anilines and sterically hindered aryl bromides. mit.edumdpi.com

Table 1: Examples of Palladium Catalysts in Aniline Derivatization

| Catalyst System | Ligand | Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | (rac)-BINAP | N-alkyldiarylamine synthesis | mit.edu |

| Pd₂(dba)₃ | P(t-Bu)₂-o-biphenyl | Triarylamine synthesis | mit.edu |

| Pd(dtbpf)Cl₂ | dtbpf | Suzuki coupling of bromoanilines | mdpi.com |

Beyond palladium, other transition metals have emerged as effective catalysts for the synthesis of N-alkylanilines. These metals often provide alternative reactivity and can be more cost-effective.

Ruthenium-based catalysts have shown significant promise for the N-methylation of amines using methanol as a C1 source. acs.org This process operates through a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method is highly atom-economical, with water as the only byproduct. acs.orgresearchgate.net

Iron-based catalysts offer an environmentally benign and inexpensive alternative for synthesizing N-alkylanilines. chemistryviews.org Researchers have developed iron-catalyzed methods for the direct C-H amination of arenes to produce N-methylanilines. organic-chemistry.org Using a highly electrophilic aminating reagent and a simple iron(II) salt like FeSO₄·7H₂O, this transformation can be achieved under mild conditions and is tolerant of a broad range of functional groups. chemistryviews.orgorganic-chemistry.org

Nickel catalysts are also effective for the N-alkylation of anilines with alcohols. researchgate.net Nickel nanoparticles supported on materials like alumina (B75360) can catalyze the reaction efficiently under additive-free conditions, proceeding through a similar hydrogen-borrowing mechanism. researchgate.net

Table 2: Overview of Metal-Mediated N-Alkylation of Anilines

| Metal Catalyst | C1 Source / Reagent | Key Features | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Methanol | Borrowing hydrogen mechanism; water is the only byproduct. | acs.org |

| Iron (Fe) | Electrophilic aminating reagent | Uses benign, inexpensive iron salts; direct C-H amination. | chemistryviews.orgorganic-chemistry.org |

| Nickel (Ni) | Alcohols | Heterogeneous catalyst; additive-free conditions. | researchgate.net |

Organocatalytic Methods.acs.org

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has grown rapidly as a complementary approach to metal catalysis, often avoiding issues of metal toxicity and cost. For the synthesis of aniline derivatives, organocatalytic methods can facilitate key bond-forming steps.

While direct organocatalytic N-methylation of anilines is less common than metal-catalyzed routes, organic bases and other molecules can play a crucial role. For example, N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to catalyze the synthesis of methylene-bridged N-heterobiaryls from N-heterocycles and methylmagnesium chloride. nih.govnih.gov This reaction demonstrates the ability of an organic base to facilitate transformations involving C-H activation and C-C bond formation in nitrogen-containing aromatic systems. nih.gov The principles of activating substrates through Lewis or Brønsted base interactions are central to organocatalysis and can be applied to the functionalization of anilines and their precursors.

Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), is highly advantageous for industrial applications. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing costs and simplifying product purification.

In the synthesis of N-alkylanilines, various heterogeneous catalysts have proven effective. Zeolite-based catalysts , which possess both acidic and basic sites, can promote the reaction of anilines with alcohols. rsc.org For instance, reactions of aniline with methanol, ethanol, or isopropanol (B130326) over certain zeolite catalysts predominantly lead to N-alkylanilines. rsc.org

Metal nanoparticles supported on solid materials are another important class of heterogeneous catalysts. mdpi.com

Nickel on alumina (Ni/θ-Al₂O₃) has been shown to be a reusable and effective catalyst for the N-alkylation of anilines with a range of alcohols under additive-free conditions. researchgate.net

Ruthenium on MCM-41 (Ru/MCM-41) , a mesoporous silica (B1680970) material, is more active than its soluble counterpart for reductive amination reactions. mdpi.com

Platinum on carbon (Pt/C) is a versatile heterogeneous catalyst used for the selective N-methylation of aromatic amines with methanol. researchgate.net

These systems often operate via a hydrogen-borrowing mechanism and offer a sustainable route to N-alkylated products. researchgate.net

Table 3: Selected Heterogeneous Catalysts for N-Alkylaniline Synthesis

| Catalyst | Support Material | Reactants | Key Advantage | Reference |

|---|---|---|---|---|

| ZnCl₂/Ni-USY | Zeolite | Aniline, C1–C4 Alcohols | High yield of N-alkylanilines | rsc.org |

| Ni | θ-Al₂O₃ | Anilines, Alcohols | Reusable, additive-free | researchgate.net |

| Ru | MCM-41 | Nitroarenes, Aldehydes | Higher activity than homogeneous analog | mdpi.com |

Advanced and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. The synthesis of this compound is no exception, with researchers exploring green chemistry principles, microwave-assisted procedures, and one-pot protocols to improve sustainability and efficiency.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of N-alkylanilines, including this compound, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of greener reagents and solvents, catalytic methods, and atom-economical reactions.

One of the primary green approaches involves the N-methylation of 4-isopropoxyaniline using non-toxic and renewable methylating agents. Methanol, for instance, is considered a green C1 source for N-methylation reactions, often employed in "borrowing hydrogen" or "hydrogen autotransfer" strategies. These reactions, typically catalyzed by transition metals, proceed with high atom economy, producing water as the main byproduct. While specific studies on this compound are not abundant, the N-methylation of anilines with methanol over various catalysts has been extensively studied, providing a framework for its sustainable synthesis.

Another green strategy is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is an environmentally benign reagent that is non-toxic and biodegradable. The reaction of anilines with DMC for N-methylation is considered a green alternative to traditional methods that use methyl halides or dimethyl sulfate, as it avoids the formation of toxic byproducts. nih.gov

The choice of solvent is also a critical aspect of green synthetic design. The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a key objective.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Utilizing catalytic methods and atom-economical reactions to minimize byproduct formation. |

| Atom Economy | Employing "borrowing hydrogen" strategies with methanol, where all atoms of the reactants are incorporated into the final product and water. |

| Less Hazardous Chemical Syntheses | Using non-toxic methylating agents like dimethyl carbonate (DMC) instead of hazardous methyl halides. nih.gov |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives such as water, ethanol, or conducting reactions under solvent-free conditions. |

| Catalysis | Employing reusable heterogeneous or homogeneous catalysts to enhance reaction efficiency and reduce waste. |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of N-alkylanilines has been well-documented and can be applied to the preparation of this compound.

The N-methylation of 4-isopropoxyaniline can be significantly expedited using microwave heating. The reaction of anilines with methylating agents in the presence of a suitable catalyst can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. nih.gov For example, the microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines has been shown to be highly efficient. organic-chemistry.org This suggests that the synthesis of this compound from 4-isopropoxyaniline and a suitable methylating agent could be effectively achieved under microwave conditions.

Solvent-free microwave-assisted synthesis is a particularly green approach, as it eliminates the need for solvents, thereby reducing waste and environmental impact. researchgate.net The condensation of amines with various reagents under solvent-free microwave conditions has been reported to be highly efficient.

| Reaction Type | Reactants | Conditions | Advantages |

| N-Methylation | 4-Isopropoxyaniline, Methylating Agent (e.g., DMC, Methanol) | Microwave irradiation, Catalyst | Rapid reaction times, Higher yields, Reduced energy consumption. |

| Condensation Reactions | This compound, Electrophile | Solvent-free, Microwave irradiation | Environmentally friendly, Simplified work-up procedures. researchgate.net |

One-Pot Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, a one-pot approach could involve the direct conversion of a suitable precursor, such as 4-isopropoxynitrobenzene or 4-isopropoxyaniline, to the final product.

A potential one-pot synthesis could involve the reductive amination of 4-isopropoxybenzaldehyde (B92280) with methylamine, followed by in-situ reduction of the resulting imine. Another approach could be the direct synthesis from nitrobenzene (B124822) and methanol, which has been developed for N,N-dimethylaniline and could be adapted. nih.gov This process involves the sequential coupling of hydrogen production from methanol, hydrogenation of the nitro group to an amine, and subsequent N-methylation of the aniline over a catalyst. nih.gov

The direct synthesis of secondary anilines from nitroarenes and aldehydes in a one-pot reaction is an attractive strategy. This involves the reduction of the nitro group, condensation with an aldehyde, and subsequent reduction of the imine intermediate, all in a single pot.

Synthetic Transformations of this compound

The presence of the N-methylamino group and the activated aromatic ring in this compound allows for a variety of synthetic transformations, enabling the synthesis of a diverse range of derivatives.

Derivatization at the N-Methylamino Nitrogen

The nitrogen atom of the N-methylamino group in this compound is nucleophilic and can readily react with various electrophiles, leading to the formation of a wide array of derivatives.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is typically straightforward and high-yielding. For example, the acetylation of anilines is a common transformation.

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides or other alkylating agents. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging. More controlled N-alkylation methods, such as reductive amination with aldehydes or the use of specific catalytic systems, are often preferred. acs.orgnih.gov The N-alkylation of anilines with alcohols catalyzed by iridium or ruthenium complexes has been reported to be an efficient method. acs.orgnih.gov

| Reaction | Reagent | Product |

| N-Acylation | Acetyl chloride, Base | N-(4-isopropoxyphenyl)-N-methylacetamide |

| N-Alkylation | Benzyl (B1604629) bromide, Base | N-benzyl-4-isopropoxy-N-methylaniline |

| Reductive Amination | Formaldehyde, Reducing agent | 4-Isopropoxy-N,N-dimethylaniline |

Functionalization of the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of both the isopropoxy and the N-methylamino groups. These groups are ortho, para-directing, meaning that incoming electrophiles will predominantly substitute at the positions ortho and para to these groups. Since the para position is already occupied by the isopropoxy group, substitution is expected to occur primarily at the ortho positions relative to the N-methylamino group.

Halogenation: The reaction of this compound with halogens (e.g., Br₂, Cl₂) or other halogenating agents can lead to the formation of mono- or polyhalogenated derivatives. The high reactivity of the ring may necessitate mild reaction conditions to avoid over-halogenation. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a method for regioselective halogenation. researchgate.net

Nitration: Nitration of the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. However, the strongly activating nature of the amino group can lead to oxidation and the formation of complex mixtures. A common strategy to overcome this is to first protect the amino group via acylation, perform the nitration, and then deprotect the acyl group. The nitration of N-alkyl anilines can sometimes lead to inconsistent product distributions. researchgate.net More controlled nitration of N-alkyl anilines has been reported using tert-butyl nitrite. sapub.org

Sulfonation: Sulfonation of the aromatic ring can be accomplished by treatment with fuming sulfuric acid. The reaction typically yields the corresponding sulfonic acid derivative.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions can be used to introduce alkyl and acyl groups, respectively, onto the aromatic ring. youtube.comgoogle.com However, the presence of the basic amino group can interfere with the Lewis acid catalyst (e.g., AlCl₃) by forming a complex, which deactivates the ring. Therefore, protection of the amino group is often necessary to achieve successful Friedel-Crafts reactions. The acylation is generally preferred over alkylation as it is less prone to polyalkylation and rearrangement side reactions.

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ | 2-Bromo-4-isopropoxy-N-methylaniline |

| Nitration (after N-acetylation) | HNO₃, H₂SO₄ | N-(2-Nitro-4-isopropoxyphenyl)-N-methylacetamide |

| Sulfonation | Fuming H₂SO₄ | 2-(Methylamino)-5-isopropoxybenzenesulfonic acid |

| Friedel-Crafts Acylation (after N-acetylation) | Acetyl chloride, AlCl₃ | N-(2-Acetyl-4-isopropoxyphenyl)-N-methylacetamide |

Modifications to the Isopropoxy Moiety

The isopropoxy group in this compound and its derivatives is a key structural feature that can be chemically altered, primarily through ether cleavage reactions. This O-dealkylation transforms the isopropoxy group into a hydroxyl group, yielding the corresponding phenol. Such modifications are valuable in synthetic chemistry for unmasking a phenol functionality, which can then participate in a variety of other chemical transformations. The methodologies for this conversion typically involve strong acids, Lewis acids, or specialized catalytic systems.

The most common modification of the isopropoxy moiety on an aromatic ring is its cleavage, a reaction known as O-dealkylation. This process converts the aryl isopropyl ether into a phenol and a corresponding isopropyl derivative.

Acid-Catalyzed Cleavage

A traditional and widely employed method for the cleavage of aryl alkyl ethers involves the use of strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.orgpressbooks.pub The reaction mechanism begins with the protonation of the ether oxygen, which transforms the isopropoxy group into a good leaving group (isopropanol). libretexts.orglibretexts.org Subsequently, a nucleophilic halide ion (Br- or I-) attacks the isopropyl carbon in an SN2 or SN1-type reaction, leading to the formation of 4-hydroxy-N-methylaniline and an isopropyl halide. libretexts.orgpressbooks.pub Due to the high stability of the bond between the oxygen atom and the sp2-hybridized carbon of the aromatic ring, cleavage almost exclusively occurs at the alkyl-oxygen bond. libretexts.org Diaryl ethers are generally resistant to cleavage by this method. libretexts.org

Lewis Acid-Mediated Cleavage

Lewis acids provide an alternative and often milder set of conditions for the dealkylation of aryl ethers. Reagents such as aluminum trichloride (B1173362) (AlCl₃), boron tribromide (BBr₃), and magnesium iodide (MgI₂) are effective for this purpose. acs.orgorganic-chemistry.orgrsc.org Boron tribromide is a particularly powerful reagent for cleaving aryl alkyl ethers. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the carbon-oxygen bond and facilitates cleavage. For instance, aluminum trichloride has been shown to selectively cleave isopropyl aryl ethers. acs.org

Catalytic Deprotection Methods

Modern synthetic chemistry has seen the development of catalytic methods for the deprotection of aryl ethers, which often offer greater functional group tolerance and milder reaction conditions. One such system utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a silyl (B83357) hydride. researchgate.net This catalytic system effectively removes various alkyl groups, including isopropyl, from aryl ethers, typically providing high yields. researchgate.net

The following table summarizes various methodologies for the modification of the isopropoxy group in aryl ethers.

| Reaction Type | Reagent(s) | General Conditions | Products | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cleavage | Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Aqueous solution, often heated | Aryl Phenol, Isopropyl Halide | libretexts.org |

| Lewis Acid-Mediated Cleavage | Aluminum Trichloride (AlCl₃) | Anhydrous solvent | Aryl Phenol, Isopropyl Derivative | acs.org |

| Lewis Acid-Mediated Cleavage | Boron Tribromide (BBr₃) | Inert solvent, often at low temperatures | Aryl Phenol, Isopropyl Bromide | organic-chemistry.org |

| Catalytic Deprotection | Tris(pentafluorophenyl)borane (B(C₆F₅)₃), Silyl Hydride | Mild, ambient conditions | Aryl Siloxane (hydrolyzed to phenol) | researchgate.net |

Reaction Mechanisms and Kinetic Studies

Mechanistic Elucidation of Formation Reactions

The formation of 4-Isopropoxy-N-methylaniline is primarily an N-alkylation reaction. The mechanism of this alkylation can be understood through several fundamental pathways, including nucleophilic, electrophilic, and radical routes, as well as processes involving hydrogen transfer.

In nucleophilic pathways, the nitrogen atom of 4-isopropoxyaniline (B1293747) acts as a nucleophile, attacking an electrophilic methylating agent. The electron-donating nature of the para-isopropoxy group increases the electron density on the nitrogen atom, making 4-isopropoxyaniline a more potent nucleophile compared to unsubstituted aniline (B41778).

A common method for N-methylation involves the use of methyl halides (e.g., methyl iodide) or dimethyl sulfate. chemicalbook.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 4-isopropoxyaniline attacks the electrophilic carbon atom of the methylating agent, leading to the formation of a transition state. Subsequently, a leaving group (e.g., iodide or sulfate) is expelled, resulting in the formation of the N-methylated product.

The reaction can be described as follows:

Step 1: Nucleophilic attack of the 4-isopropoxyaniline nitrogen on the methylating agent (CH₃-X).

Step 2: Formation of a transition state where a new N-C bond is partially formed and the C-X bond is partially broken.

Step 3: Departure of the leaving group (X⁻), yielding the protonated N-methylated aniline.

Step 4: Deprotonation by a base to give the final product, this compound.

Kinetic studies on analogous systems, such as the reaction of aniline with 1-bromobutane (B133212) in aqueous surfactant systems, have shown that the reaction rate and selectivity can be significantly enhanced by micellar catalysis. nih.gov Similar principles apply to the methylation of 4-isopropoxyaniline, where the choice of solvent and catalyst can influence the reaction pathway. For reactions of substituted anilines with nitrophenyl ethers, the steric hindrance of the N-methyl group can lower the reaction rate by a significant factor compared to the unsubstituted aniline. researchgate.net

While the primary formation of the N-methyl bond is a nucleophilic attack by the amine, electrophilic pathways can be considered in the context of reactions on the aromatic ring. The amino group (-NHCH₃) and the isopropoxy group (-OCH(CH₃)₂) are both strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. chemistrysteps.combyjus.com This means that during the synthesis or in subsequent reactions, the aromatic ring of this compound is highly susceptible to attack by electrophiles at the positions ortho to the existing substituents.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of an electrophile (E⁺) by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

However, in the context of forming the N-methyl bond itself, the pathway is dominated by the nucleophilic character of the nitrogen atom rather than an electrophilic attack on the ring. Friedel-Crafts alkylation, a classic electrophilic aromatic substitution, is generally not suitable for anilines as the amino group complexes with the Lewis acid catalyst, deactivating the ring. allen.in

Radical pathways for the formation of C-N bonds are less common than ionic pathways but are mechanistically plausible under specific conditions, such as photochemical induction or in the presence of radical initiators. libretexts.orgnih.govnih.gov For aniline derivatives, radical reactions can involve hydrogen atom abstraction from the N-H bond, followed by coupling with a methyl radical.

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have elucidated potential radical-mediated pathways, including radical addition to the aromatic ring and hydrogen abstraction. mdpi.com A similar mechanism can be postulated for 4-isopropoxyaniline. The process would involve:

Initiation: Generation of a methyl radical (•CH₃) from a suitable precursor.

Propagation: Abstraction of the hydrogen atom from the amino group of 4-isopropoxyaniline by a radical, forming an anilinyl radical.

Termination/Propagation: Combination of the anilinyl radical with a methyl radical to form this compound.

DFT calculations on intramolecular radical additions to substituted anilines show that polar effects are highly significant. beilstein-journals.org The rate of these reactions is highest with electrophilic radicals and nucleophilic arenes. The electron-donating isopropoxy group would enhance the nucleophilicity of the aniline ring system, potentially influencing the rate of radical addition reactions. beilstein-journals.org

A highly efficient and environmentally benign method for the N-alkylation of anilines is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netrsc.org This process typically uses an alcohol, such as methanol (B129727), as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Co, or Ni). rsc.orgnih.govsigmaaldrich.com

The catalytic cycle for the N-methylation of 4-isopropoxyaniline with methanol can be described as follows:

Dehydrogenation: The metal catalyst abstracts hydrogen from methanol to form a metal-hydride species and formaldehyde (B43269) in situ.

Condensation: The highly reactive formaldehyde condenses with 4-isopropoxyaniline to form an N-methyleneaniline intermediate (an imine or enamine).

Hydrogenation: The metal-hydride species then transfers the hydrogen back to the imine intermediate, reducing it to the final product, this compound, and regenerating the active catalyst.

Deuterium (B1214612) labeling experiments using methanol-d₄ (CD₃OD) in Ru-catalyzed N-methylation of aniline have confirmed this mechanism, showing the incorporation of deuterium into the N-methyl group of the product. nih.gov This pathway avoids the use of stoichiometric amounts of toxic alkylating agents, with water being the only byproduct.

Kinetic Investigations

Kinetic studies provide quantitative insight into the reaction rates and the factors that influence them. For the formation of this compound, kinetics would be highly dependent on the chosen reaction pathway, concentrations of reactants, temperature, and catalyst.

The N-methylation of aniline with methanol over zeolite catalysts has been shown to be a sequential reaction, first forming N-methylaniline and then N,N-dimethylaniline. researchgate.net Studies on amorphous AlPO₄-Al₂O₃ catalysts indicated that the reaction is pseudo-first order with respect to the aniline concentration. researchgate.net

A kinetic study of the noncatalytic N-methylation of aniline in supercritical methanol revealed that the reaction rate is enhanced by the presence of a base, suggesting a mechanism different from the typical acid-catalyzed pathway. rsc.org

The general rate law for a second-order N-alkylation reaction, such as with a methyl halide, would be:

Rate = k[4-isopropoxyaniline][CH₃-X]

Where k is the rate constant. The value of k would be influenced by the electron-donating effect of the isopropoxy group, which is expected to increase the rate relative to unsubstituted aniline due to enhanced nucleophilicity of the nitrogen atom.

The table below presents kinetic data for related N-alkylation reactions, illustrating the influence of various factors on reaction rates.

| Reactants | Catalyst/Conditions | Rate Law / Kinetic Parameter | Observations | Reference |

|---|---|---|---|---|

| Aniline + Methanol | Sn-MFI (Zeolite) | First order w.r.t. aniline; Eₐ = 7.3 kcal/mol | Alkylation is a sequential process forming NMA then NNDMA. | researchgate.net |

| Aniline + Methanol | Supercritical Methanol (no catalyst) | Rate increases with base (e.g., NaOH) | Suggests a non-acid-catalyzed mechanism. | rsc.org |

| Aniline + Benzyl (B1604629) Alcohol | Fe-Ni Alloy on N-doped Carbon | First order w.r.t. aniline and benzyl alcohol | Kinetic plots used to determine reaction orders. | researchgate.net |

| N,N-dimethylaniline + Aniline | Acetonitrile | Second order overall; ΔH* = 11.2 kcal/mol; ΔS* = -31 cal deg⁻¹ mol⁻¹ | Kinetic study of a related electrophilic aromatic substitution. | lookchem.com |

Intermediate Identification and Stability Profiling

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In reactions involving N-methylaniline derivatives, several types of intermediates have been proposed.

For reactions with isocyanates, a rigid, four-centered transition state or intermediate has been suggested, which is consistent with the high negative entropy of activation observed in these reactions. rsc.org

In the context of oxidative coupling reactions, such as those with reagents like 4-amino-N,N-dimethylaniline in the presence of an oxidant, the mechanism involves the formation of radical cations and subsequent coupling to form colored products. researchgate.net

Furthermore, in biochemical transformations catalyzed by enzymes like cytochrome P450, the N-dealkylation of N-alkyl-N-methylanilines proceeds through the formation of a carbinolaniline complex. rsc.org This intermediate then decomposes to yield the dealkylated aniline and a carbonyl compound. rsc.org The stability and decomposition pathway of this carbinolaniline intermediate are influenced by the surrounding environment, such as the polarity of the protein pocket. rsc.org

Stereochemical Outcomes of Reactions

Detailed information regarding the stereochemical outcomes of reactions specifically involving this compound is not extensively documented in the reviewed scientific literature. The potential for stereoisomerism in products would depend on the creation of new chiral centers during a reaction. For instance, in a reaction where a prochiral substrate is attacked by the nitrogen of this compound, or if a reaction occurs at a prochiral center on the isopropoxy group, diastereomeric or enantiomeric products could potentially be formed. However, specific studies detailing such outcomes, including enantiomeric excess or diastereomeric ratios, are not available in the provided sources.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. As with FT-IR, specific experimental FT-Raman data for 4-Isopropoxy-N-methylaniline is not widely published. However, one would expect to observe characteristic Raman shifts for the aromatic ring breathing modes, as well as vibrations associated with the C-O-C ether linkage and the alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. Although a specific, experimentally verified ¹H NMR spectrum for this compound is not available in the provided search results, the expected chemical shifts and splitting patterns can be inferred from the analysis of structurally similar compounds. For instance, in related N-methylaniline derivatives, the N-methyl protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. The protons of the isopropoxy group would be expected to show a septet for the methine proton and a doublet for the two methyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. While specific experimental ¹³C NMR data for this compound was not found, the chemical shifts can be predicted based on the electronic environment of each carbon atom. The carbon attached to the oxygen of the isopropoxy group would be significantly downfield, as would the aromatic carbon attached to the nitrogen. The carbons of the methyl and isopropyl groups would appear in the upfield region of the spectrum.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and Solid-State NMR, can provide further structural details, including through-bond and through-space correlations between nuclei and information about the molecular structure in the solid state. However, there is no information available from the search results regarding the application of these advanced techniques to the study of this compound. Such studies would be invaluable for unambiguous assignment of all proton and carbon signals and for a more detailed understanding of its three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like aniline (B41778) derivatives. d-nb.info In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column, such as a DB-1MS or similar nonpolar column. google.comresearchgate.net Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Key fragmentation pathways would likely include the loss of the isopropyl group, the methyl group, and subsequent cleavages of the aromatic ring structure.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₅NO]⁺ | 165 | Molecular Ion ([M]⁺) |

| [C₉H₁₂NO]⁺ | 150 | Loss of a methyl group (-CH₃) |

| [C₇H₈NO]⁺ | 122 | Loss of an isopropyl group (-C₃H₇) |

| [C₆H₅NHCH₃]⁺ | 107 | Fragment corresponding to N-methylaniline |

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing compounds that are less volatile or thermally sensitive. amazonaws.comthermofisher.com In LC-MS, the compound is first separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column, and then introduced into the mass spectrometer. thermofisher.com Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed. thermofisher.com

For this compound, analysis would likely be performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. This allows for the sensitive detection and quantification of the compound in various matrices. nih.gov

Table 2: Typical LC-MS Parameters and Expected Ion for this compound

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Primary Ion | [M+H]⁺ |

| Expected m/z | 166.12 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of a compound's elemental formula with high confidence. escholarship.org This technique is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its molecular formula by measuring the exact mass of its protonated ion, [M+H]⁺.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|

X-ray Crystallography and Solid-State Characterization

While specific X-ray crystallography data for this compound is not publicly available, analysis of closely related N-methylaniline derivatives provides insight into the potential solid-state characteristics of the compound.

The crystal system and space group define the symmetry and arrangement of molecules within a crystal lattice. Studies on substituted N-methylaniline compounds, such as 4-nitro-N-methylaniline derivatives, have shown that they often crystallize in common crystal systems like monoclinic or orthorhombic. researchgate.netresearchgate.net For example, certain Schiff bases derived from aniline have been found to crystallize in the monoclinic P2₁/c space group. researchgate.net

Table 4: Crystal System Data for Related Aniline Compounds

| Compound | Crystal System | Space Group |

|---|---|---|

| 2,4-dinitro-N-methylaniline | Monoclinic | P2₁/c |

| 2-amino-4-nitro-N-methylaniline | Monoclinic | P2₁/c |

Note: This data is for analogous compounds and serves as a reference for the potential crystal structure of this compound. researchgate.netresearchgate.net

The solid-state packing of this compound would be governed by various intermolecular forces. The presence of a secondary amine (-NH-) group allows it to act as a hydrogen bond donor. The nitrogen atom and the oxygen atom of the isopropoxy group can both serve as hydrogen bond acceptors. This facilitates the formation of intermolecular hydrogen bonds, likely of the N-H···O or N-H···N type, which are common in related aniline structures. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems present in the molecule.

For aromatic amines like this compound, the UV-Vis spectrum is primarily characterized by absorptions arising from π → π* transitions of the benzene (B151609) ring. The spectrum of the parent compound, N-methylaniline, exhibits absorption maxima that are influenced by the electronic effects of the methylamino group (-NHCH₃). This group acts as an auxochrome, a substituent on the benzene ring that modifies the absorption of light by the chromophore.

The introduction of an isopropoxy group (-OCH(CH₃)₂) at the para position of N-methylaniline is expected to further influence the UV-Vis spectrum. The isopropoxy group is also an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic ring. This extended conjugation and increase in electron density on the benzene ring typically result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima and a hyperchromic effect (an increase in molar absorptivity).

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the expected absorption maxima can be estimated based on the behavior of similarly substituted aniline derivatives. The primary absorption bands are anticipated in the regions characteristic of substituted benzenes.

Interactive Data Table: Estimated UV-Vis Spectral Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~250 | ~15,000 | π → π |

| Ethanol | ~310 | ~3,000 | π → π |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exclusively applicable to chiral compounds, i.e., molecules that are non-superimposable on their mirror images.

The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for instance by substitution at the nitrogen or on the isopropoxy group, the resulting enantiomers would be chiroptically active.

Chiroptical spectroscopy could then be employed to:

Distinguish between the enantiomers.

Determine the enantiomeric excess (ee) of a mixture.

Investigate the absolute configuration of the chiral centers.

Study conformational changes in chiral derivatives.

The CD spectrum of a chiral derivative of this compound would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are characteristic of the specific stereoisomer.

As there are no reports of the synthesis and chiroptical analysis of chiral derivatives of this compound in the reviewed scientific literature, no experimental data can be presented. The potential for such studies remains an area for future research.

Interactive Data Table: Chiroptical Data for Chiral Derivatives of this compound

| Compound | Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| Data Not Available | - | - | - |

Theoretical and Computational Studies

Quantum Chemical Calculations

Molecular Structure Optimization

A fundamental step in computational chemistry is the optimization of the molecular structure to find its most stable energetic conformation, known as the ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is achieved.

Density Functional Theory (DFT) is a widely used computational method for optimizing the ground state geometries of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-31G*, are effective in predicting geometric parameters.

For 4-Isopropoxy-N-methylaniline, DFT optimization would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of the electron-donating isopropoxy and N-methyl groups influences the geometry of the aniline (B41778) ring. The steric effect of the ortho-substituents can cause the aromatic ring to twist out of plane with the imide groups, creating a chiral axis.

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | The C-N and C-O bond lengths will be influenced by electron donation from the isopropoxy and N-methyl groups, potentially showing some double bond character. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | The C-N-C angle of the methylamino group and the C-O-C angle of the isopropoxy group will adopt geometries that minimize steric hindrance. |

| Dihedral Angles | The angle between two intersecting planes, crucial for conformational analysis. | The orientation of the isopropoxy and N-methyl groups relative to the benzene (B151609) ring will be optimized to achieve maximum stability. |

Beyond DFT, other methods are available for molecular structure optimization. Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These calculations can be computationally intensive but provide a fundamental understanding of the molecular system.

Semi-empirical methods, on the other hand, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1 and PM3 are significantly faster than ab initio or DFT calculations, making them suitable for very large molecules, though potentially with a trade-off in accuracy. hi.iswustl.edu These methods are also capable of optimizing geometries by finding the minimum energy structure. mpg.de

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and properties. Computational analyses provide detailed information about the distribution of electrons in molecular orbitals and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. tci-thaijo.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info

For this compound, the electron-donating nature of the isopropoxy and N-methyl substituents would be expected to raise the energy of the HOMO and influence the energy of the LUMO, thereby affecting the energy gap. The HOMO is often associated with the electron-donating ability of a molecule, whereas the LUMO indicates its ability to accept electrons. ajchem-a.com

| Orbital/Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the ability to donate an electron. Expected to be relatively high due to electron-donating groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs. q-chem.com This method is used to analyze hyperconjugative interactions and charge delocalization, which are key factors in molecular stability. dntb.gov.uaresearchgate.net

NBO analysis quantifies the stabilization energy (E(2)) associated with the transfer of electron density from a filled donor NBO to an empty acceptor NBO. Larger E(2) values indicate stronger interactions. For this compound, significant interactions would be expected between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the benzene ring, as well as between the bonding and antibonding orbitals of the ring itself.

| Donor NBO | Acceptor NBO | Interaction Type | Significance in this compound |

|---|---|---|---|

| LP (N) | π* (C-C)ring | n → π | Represents the delocalization of the nitrogen lone pair into the aromatic ring, contributing to the electron-donating effect of the amino group. |

| LP (O) | π (C-C)ring | n → π | Indicates delocalization of an oxygen lone pair from the isopropoxy group into the ring, enhancing its electron-donating character. |

| π (C-C)ring | π (C-C)ring | π → π* | Describes the electron delocalization within the benzene ring, which is fundamental to its aromatic stability. |

Molecular Electrostatic Potential (MEP) Mapping

No dedicated studies presenting the Molecular Electrostatic Potential (MEP) mapping for this compound were identified. MEP maps are crucial for understanding the electronic distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis helps in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. However, specific computational data, including MEP maps and associated electrostatic potential values for this compound, are not available in the reviewed literature.

Vibrational Frequency Computations

There is no available research that details the computational analysis of vibrational frequencies for this compound. Such studies, typically performed using methods like Density Functional Theory (DFT), are essential for interpreting experimental infrared (IR) and Raman spectra. They allow for the assignment of specific vibrational modes to the functional groups within the molecule, providing insights into its structural and bonding characteristics. Without these computations, a detailed theoretical assignment of the vibrational spectrum of this compound cannot be provided.

Reaction Pathway Modeling and Transition State Analysis

Investigations into the reaction pathway modeling and transition state analysis for reactions involving this compound have not been reported in the scientific literature. This type of computational study is fundamental for understanding reaction mechanisms, determining activation energies, and identifying the structures of transition states. The absence of such research means that the mechanistic details of how this compound participates in chemical reactions from a computational perspective remain unexplored.

Analytical Methodologies and Applied Research

Development of Analytical Methods

The development of robust analytical methods is fundamental for the accurate characterization and quantification of 4-Isopropoxy-N-methylaniline. This involves leveraging both separation science and spectroscopic principles to achieve high sensitivity and selectivity.

Chromatographic methods are central to the separation of this compound from complex matrices. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), depends on the analyte's volatility, thermal stability, and the nature of the sample.

Gas Chromatography (GC): Given its amine structure, this compound can be analyzed by GC, often with a nitrogen-phosphorus detector (NPD) for enhanced selectivity or a mass spectrometer (MS) for definitive identification. epa.gov The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing on standard columns. labrulez.com Therefore, specialized columns, such as a DB-5MS, or derivatization might be employed to improve peak shape and resolution. sincerechemical.com For instance, a GC/MS method developed for detecting N-methylaniline in textiles utilizes a DB-5MS capillary column and demonstrates good linearity and recovery, a methodology that could be adapted for this compound. sincerechemical.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing less volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is commonly used for aniline (B41778) derivatives. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water or a buffer. sigmaaldrich.com A method for quantifying aniline and N-methylaniline in indigo (B80030) dye utilizes RP-HPLC with UV detection at 190 nm, achieving clear separation and accurate quantification. nih.gov This approach is directly applicable to this compound, with detection wavelengths likely around 254 nm, common for aromatic compounds. sigmaaldrich.com

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Reference Compound(s) |

|---|---|---|---|---|

| GC | DB-5MS (30m x 0.25mm x 0.25µm) | Helium | Mass Spectrometry (MS) | N-methylaniline |

| HPLC | Discovery® C18 (15cm x 4.6mm, 5µm) | Methanol:Water (60:40) | UV (254 nm) | Aniline Homologs |

| HPLC | Not Specified | Acetonitrile / Water | UV (190 nm) | Aniline, N-methylaniline |

Spectroscopic methods are essential for both quantification and structural elucidation. For this compound, UV-Vis spectroscopy, mass spectrometry, and Raman spectroscopy are relevant.

UV-Vis Spectroscopy: In conjunction with HPLC, UV-Vis detectors are commonly used for the quantification of aromatic amines. sigmaaldrich.comnih.gov The aromatic ring in this compound will exhibit strong absorbance in the UV region, allowing for sensitive detection.

Mass Spectrometry (MS): When coupled with GC or LC, MS provides structural information and highly sensitive quantification. For the closely related compound 4-Isopropoxyaniline (B1293747), GC-MS data shows a prominent peak at m/z 109. nih.gov For this compound, one would expect characteristic fragments corresponding to the loss of the N-methyl group or cleavage of the isopropoxy group.

Raman Spectroscopy: This technique can be used for kinetic studies of reactions involving aniline derivatives, such as oxidation and polymerization. researchgate.net It provides information about the vibrational modes of the molecule, allowing for in-situ monitoring of chemical transformations.

Derivatization Strategies for Analytical Purposes

Chemical derivatization is a strategy to modify an analyte to improve its analytical properties, such as enhancing its volatility for GC analysis or increasing its detection response in MS. semanticscholar.orgresearchgate.net

For GC-MS: Derivatization is often necessary for polar compounds like amines to reduce their polarity, increase thermal stability, and improve chromatographic peak shape. nih.gov A common approach for amines is silylation, where active hydrogens (on the nitrogen atom) are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govmdpi.comtcichemicals.com This process makes the molecule more volatile and less prone to adsorption on the GC column.

For LC-MS: In LC-MS, derivatization is employed to improve ionization efficiency and achieve better sensitivity. researchgate.netddtjournal.com For amines, reagents can be used to introduce a permanently charged group or a moiety that is easily protonated, enhancing the signal in electrospray ionization (ESI). For example, derivatization with propionic anhydride (B1165640) has been shown to increase sensitivity for catecholamines and metanephrines by a factor of 4–30 in LC-MS/MS analysis. nih.gov Such acylation reactions would be applicable to the secondary amine of this compound.

The design of new derivatization reagents is an active area of research aimed at achieving higher sensitivity and selectivity. For LC-MS, reagents are often designed to introduce a "charge tag" into the analyte molecule. This tag is a pre-charged moiety or a group with very high proton affinity that ensures efficient ionization. ddtjournal.com Another strategy involves creating reagents that produce a specific, predictable fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer, which is ideal for sensitive selective reaction monitoring (SRM) experiments. ddtjournal.com Reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) have been developed for the high-speed analysis of amines and amino acids. nih.gov

| Reagent Class | Example Reagent | Purpose | Analytical Technique |

|---|---|---|---|

| Silylating Agents | MSTFA, BSA | Increase volatility, improve peak shape | GC-MS |

| Acylating Agents | Propionic Anhydride, Fluoroacyl Anhydrides | Improve volatility (GC), enhance ionization (LC) | GC-MS, LC-MS |

| Carbamates | 6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (AQC) | Add fluorophore, improve separation/ionization | HPLC-Fluorescence, LC-MS |

| Charge-Tagging Reagents | 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Enhance ionization efficiency | LC-MS |

Applications in Materials Science and Industrial Processes

Aniline derivatives, including N-methylated species, are important intermediates and building blocks in various industrial applications. echemi.com

Industrial Processes: N-methylaniline and related compounds are used as intermediates in the synthesis of dyes, agrochemicals, and other specialized organic products. wikipedia.org They can also function as coupling solvents. The specific combination of the N-methyl and isopropoxy groups in this compound suggests its potential use as a precursor for pharmaceuticals or as a monomer in polymer synthesis.

Materials Science: Polyaniline and its derivatives are well-known conducting polymers. Poly(N-methylaniline), for example, has been studied for its electrical properties and potential use in electronic devices like Schottky diodes and as cathode-active materials in rechargeable batteries. utoronto.ca The isopropoxy group on this compound could be used to tune the solubility and electronic properties of the resulting polymer, potentially leading to new materials with tailored characteristics for sensors or organic electronics.

Limited Information Available for this compound Prevents Detailed Article Generation

A comprehensive analysis of available scientific literature and chemical databases reveals a significant lack of specific research and application data for the chemical compound this compound. While information exists for structurally related compounds such as N-methylaniline, 4-isopropoxyaniline, and other substituted anilines, the explicit data required to generate a thorough and scientifically accurate article focusing solely on this compound, as per the requested outline, is not presently available in the public domain.

The user's stringent instructions to adhere strictly to a detailed outline concerning "" and "Applications in Organic Synthesis and Chemical Biology" for this specific compound cannot be met without resorting to speculation based on the properties and applications of similar molecules. This would contravene the core requirement of focusing exclusively on this compound.

The outlined subsections for which specific data on this compound is largely absent include:

Role in Polymer Chemistry and Coatings (e.g., Blocked Polyisocyanates): While N-methylaniline itself is used in the context of blocked polyisocyanates, no specific studies or data were found detailing the use or performance of the 4-isopropoxy derivative in this application.

Additive Effects in Organic Formulations: General information on the use of aniline derivatives as additives exists, but specific research on the additive effects of this compound could not be located.

Potential in Aggregation-Induced Emission Systems: The field of aggregation-induced emission is broad, but no literature specifically mentions or studies the potential of this compound within these systems.

Ligand Development for Catalysis: There is no available research indicating the development or use of this compound as a ligand in catalysis.

Use as Formylation Reagents or Precursors: While formylation of amines is a common chemical transformation, the use of this compound as a formylation reagent or a specific precursor to such reagents is not documented.

Intermediates for Complex Molecule Synthesis: Although it is plausible that this compound could serve as an intermediate in organic synthesis, specific examples and detailed research findings for the synthesis of complex molecules using this compound are not readily available.

Due to these significant gaps in the available information, generating a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not possible at this time. To do so would require making unsubstantiated inferences from related compounds, which would not meet the required standards of scientific accuracy and specificity.

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Routes

The classical synthesis of 4-Isopropoxy-N-methylaniline typically involves the N-methylation of 4-isopropoxyaniline (B1293747) or the isopropylation of N-methyl-4-aminophenol. While effective, these methods may be subject to limitations regarding substrate scope, efficiency, and environmental impact. Future research is poised to uncover more elegant and sustainable synthetic pathways.

One promising avenue lies in the direct C-H amination of isopropoxybenzene. This approach, which is still in its nascent stages for this specific transformation, would offer a highly atom-economical route by directly forming the C-N bond without the need for pre-functionalized starting materials. Another area ripe for exploration is the development of one-pot tandem reactions, for instance, a process that combines the O-isopropylation of a protected p-aminophenol with subsequent in-situ N-methylation. Such a strategy would streamline the synthetic sequence, reducing purification steps and waste generation.

Furthermore, the application of flow chemistry could offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of this compound. The precise control over reaction parameters in a continuous flow reactor could lead to higher yields and purities compared to traditional batch processes.

Advancements in Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are intrinsically linked to the catalytic systems employed. Future advancements in this area are expected to focus on the development of novel catalysts that are more active, selective, and sustainable.

For the N-methylation step, research is moving beyond traditional methylating agents towards the use of methanol (B129727) as a green and inexpensive C1 source. This necessitates the design of highly efficient catalysts, such as those based on non-precious metals or metal-free systems, that can facilitate this transformation under mild conditions. Photocatalysis also presents an exciting frontier, with the potential for light-driven reactions to enable highly selective N-methylations at ambient temperatures. rsc.org

In the context of C-O bond formation for the isopropoxy group, advancements in copper- and palladium-catalyzed cross-coupling reactions could lead to more efficient and versatile methods. The development of ligands that promote high catalytic turnover numbers and operate at low catalyst loadings will be crucial. Additionally, the exploration of enzymatic catalysis could offer a highly selective and environmentally benign alternative for the synthesis of the isopropoxy moiety.

| Catalytic Approach | Potential Advantages | Research Focus |

| Direct C-H Amination | High atom economy, reduced waste | Development of selective catalysts for C-N bond formation |

| Tandem Reactions | Increased efficiency, fewer steps | Design of compatible catalytic systems for multi-step sequences |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reactor design and reaction conditions |